molecular formula C16H14N2O2 B14805624 4,4'-(Ethene-1,2-diyl)dibenzamide

4,4'-(Ethene-1,2-diyl)dibenzamide

Cat. No.: B14805624
M. Wt: 266.29 g/mol
InChI Key: MATVYQXEXFKAFY-OWOJBTEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Stilben-dicarbonsaeure-(4.4’)-diamid typically involves the esterification of trans-stilbene-4,4’-dicarboxylic acid. One common method is the reaction of trans-stilbene-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the diethyl ester derivative .

Industrial Production Methods

Industrial production of trans-Stilben-dicarbonsaeure-(4.4’)-diamid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

trans-Stilben-dicarbonsaeure-(4.4’)-diamid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-Stilben-dicarbonsaeure-(4.4’)-diamid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of trans-Stilben-dicarbonsaeure-(4.4’)-diamid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    trans-Stilbene: The parent compound with similar structural features but lacking the carboxylic acid groups.

    trans-Stilbene-4,4’-dicarboxylic acid: The non-esterified form of trans-Stilben-dicarbonsaeure-(4.4’)-diamid.

    trans-Stilbene-4,4’-diol: A reduced form with hydroxyl groups instead of ester groups.

Uniqueness

trans-Stilben-dicarbonsaeure-(4.4’)-diamid is unique due to its ester functional groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-[(E)-2-(4-carbamoylphenyl)ethenyl]benzamide

InChI

InChI=1S/C16H14N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h1-10H,(H2,17,19)(H2,18,20)/b2-1+

InChI Key

MATVYQXEXFKAFY-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)N)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

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